molecular formula C42H90Cl2N2 B12847258 Hexamethylenebis(dimethylhexadecylammonium), dichloride CAS No. 30100-41-5

Hexamethylenebis(dimethylhexadecylammonium), dichloride

Cat. No.: B12847258
CAS No.: 30100-41-5
M. Wt: 694.1 g/mol
InChI Key: ZHVSVGZRWKSGDU-UHFFFAOYSA-L
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is hexadecyl-[6-(hexadecyl(dimethyl)azaniumyl)hexyl]-dimethylazanium dichloride . This nomenclature delineates its structure as follows:

  • Hexadecyl groups : Two hydrocarbon chains (C₁₆H₃₃) attached to nitrogen atoms.
  • Dimethylammonium centers : Each nitrogen atom is bonded to two methyl groups (CH₃), forming quaternary ammonium cations.
  • Hexamethylene spacer : A six-carbon chain (-(CH₂)₆-) bridging the two ammonium groups.
  • Counterions : Two chloride ions (Cl⁻) balancing the +2 charge of the dimeric cation.

The structural formula (Figure 1) highlights the symmetrical arrangement of hydrophobic hexadecyl tails and hydrophilic ammonium heads, a hallmark of Gemini surfactants.

Structural Representation :
$$ \text{(C}{16}\text{H}{33}\text{)(CH}3\text{)}2\text{N}^+ \text{-(CH}2\text{)}6\text{-N}^+\text{(CH}3\text{)}2\text{(C}{16}\text{H}{33}\text{)} \cdot 2\text{Cl}^- $$

CAS Registry Number and Alternative Synonyms

While the exact CAS Registry Number is not explicitly provided in the available sources, analogous compounds with shorter alkyl chains (e.g., dodecyl variants) are documented under CAS 7208-89-1. Alternative names for this compound include:

  • Hexamethylenebis(dimethylhexadecylammonium) chloride
  • N,N′-Didodecyl-N,N,N′,N′-tetramethylhexane-1,6-diaminium dichloride (structural analog)
  • Gemini surfactant C16-6-C16 (common industry designation)

Molecular Formula and Weight Analysis

The molecular formula is C₄₂H₉₀Cl₂N₂ , derived from the summation of constituent atoms:

  • Carbon (C) : 42 atoms (16 × 2 from hexadecyl + 6 from hexamethylene + 2 × 2 from methyl groups).
  • Hydrogen (H) : 90 atoms (33 × 2 from hexadecyl + 12 from hexamethylene + 6 × 2 from methyl groups).
  • Chlorine (Cl) : 2 atoms.
  • Nitrogen (N) : 2 atoms.

Molecular Weight Calculation :
$$
\begin{align}
\text{Carbon} & : 42 \times 12.01 = 504.42 \, \text{g/mol} \
\text{Hydrogen} & : 90 \times 1.008 = 90.72 \, \text{g/mol} \
\text{Nitrogen} & : 2 \times 14.01 = 28.02 \, \text{g/mol} \
\text{Chlorine} & : 2 \times 35.45 = 70.90 \, \text{g/mol} \
\text{Total} & : 504.42 + 90.72 + 28.02 + 70.90 = 693.06 \, \text{g/mol}
\end{align
}
$$

This aligns with the expected mass range for Gemini surfactants of comparable structure.

Structural Characteristics of Gemini Surfactant Architecture

This compound exhibits defining features of Gemini surfactants (Table 1):

Table 1: Structural Attributes of Gemini Surfactant C16-6-C16

Feature Description
Hydrophobic Tails Dual hexadecyl chains (C₁₆H₃₃) providing strong hydrophobic interactions.
Hydrophilic Heads Two quaternary ammonium groups conferring cationic charge and water solubility.
Spacer Hexamethylene bridge (-(CH₂)₆-) modulating flexibility and aggregation.
Symmetry Bilaterally symmetric structure enhancing micellar stability.

The hexamethylene spacer critically influences physicochemical properties:

  • Micelle Formation : Shorter spacers increase critical micelle concentration (CMC), while longer chains enhance hydrophobic cohesion.
  • Aggregation Behavior : The six-carbon spacer balances rigidity and flexibility, enabling stable bilayer or vesicle formation.
  • Thermal Stability : The saturated hydrocarbon backbone resists degradation at elevated temperatures.

This architecture distinguishes it from monomeric surfactants, offering superior surface activity and lower CMC values.

Properties

CAS No.

30100-41-5

Molecular Formula

C42H90Cl2N2

Molecular Weight

694.1 g/mol

IUPAC Name

hexadecyl-[6-[hexadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dichloride

InChI

InChI=1S/C42H90N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-43(3,4)41-37-33-34-38-42-44(5,6)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-42H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

ZHVSVGZRWKSGDU-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethylenebis(dimethylhexadecylammonium), dichloride can be synthesized through the reaction of hexadecylamine with benzyl chloride, followed by methylation with methyl chloride. The reaction typically occurs at elevated temperatures around 100°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Hexamethylenebis(dimethylhexadecylammonium), dichloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

Antimicrobial Applications

Hexamethylenebis(dimethylhexadecylammonium), dichloride exhibits potent antimicrobial properties, making it a valuable agent in disinfectants and antiseptics. Its mechanism involves disrupting microbial cell membranes, which is effective against a variety of pathogens, including:

  • Bacteria : Pseudomonas aeruginosa, Staphylococcus aureus
  • Fungi : Various fungal species

Case Study: Efficacy Against Pathogens

A study demonstrated that this compound showed significant bactericidal activity with minimum inhibitory concentration (MIC) values lower than many conventional antibiotics. This suggests its potential as an alternative treatment for infections resistant to standard therapies.

Surfactant Properties

The compound serves as an effective surfactant due to its long hydrophobic alkyl chains and cationic head group. It is utilized in formulations for:

  • Personal Care Products : Shampoos, conditioners, and skin cleansers
  • Industrial Applications : Emulsifiers in paints and coatings

Table 1: Comparison of Surfactant Properties

Compound NameStructure TypeUnique Features
Hexamethylenebis(dimethylhexadecylammonium)Quaternary AmmoniumLong hydrophobic chain enhances activity
Dodecyltrimethylammonium bromideQuaternary AmmoniumShorter alkyl chain; widely used
Cetylpyridinium chlorideQuaternary AmmoniumContains a pyridine group; used as antiseptic

Drug Delivery Systems

Due to its ability to facilitate the transport of therapeutic agents across cellular membranes, this compound is being explored in drug delivery applications. Its surfactant properties can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Drug Delivery Enhancement

Research indicated that incorporating this compound into liposomal formulations improved the encapsulation efficiency and stability of hydrophobic drugs, leading to better therapeutic outcomes in cancer treatments .

Coatings and Biomedical Devices

The interaction of this compound with other surfactants can significantly affect the stability and efficacy of coatings used in biomedical devices. Its ability to adsorb onto surfaces enhances biocompatibility and antimicrobial properties.

Table 2: Applications in Coatings Technology

Application AreaSpecific Uses
Medical CoatingsAntimicrobial surfaces for implants
Glass CoatingsAnti-fogging and dirt-resistant films
Textile TreatmentsEnhancements for fabric durability and hygiene

Industrial Applications

This compound finds utility in various industrial processes such as:

  • Corrosion Inhibition : Used in metal working and gas purification processes.
  • Textile Industry : Employed as a softening agent and for dyeing processes.

Case Study: Corrosion Inhibition Efficacy

In a comparative analysis, this compound was found to outperform traditional corrosion inhibitors in aqueous environments, demonstrating lower corrosion rates on metal surfaces exposed to saline solutions .

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties, which allow it to disrupt microbial cell membranes. This disruption leads to cell lysis and death. The quaternary ammonium group interacts with the lipid bilayer of cell membranes, causing increased permeability and eventual cell rupture .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, toxicity, and applications of QACs depend on alkyl chain length, spacer structure, and substituent groups. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Compound Name Molecular Formula Alkyl Chain Length Spacer/Substituents Key Applications Toxicity (LD₅₀)
Hexamethylenebis(dimethylhexadecylammonium), dichloride C₃₈H₈₀Cl₂N₂ C₁₆ Hexamethylene, dimethylammonium Antimicrobial, surfactant Not reported
Hexamethylenebis(dimethyldodecylammonium), dichloride C₃₂H₆₈Cl₂N₂ C₁₂ Hexamethylene, dimethylammonium Surfactant, membrane studies Not reported
Decamethonium dichloride C₁₆H₃₈Cl₂N₂ None (trimethyl) Decamethylene, trimethylammonium Neuromuscular blocker (historic) 794 µg/kg (IV, mouse)
Hexamethonium dichloride C₁₄H₃₂Cl₂N₂ None (trimethyl) Hexamethylene, trimethylammonium Antihypertensive (ganglionic blocker) 35 mg/kg (oral, rat)
Triclobisonium Chloride C₃₄H₆₈Cl₂N₂ Cyclohexyl-methyl Hexamethylene, dimethyl complex substituents Topical antiseptic 18 mg/kg (IV, mouse)
Dioctyl ester variant (CAS 30100-40-4) C₃₀H₆₂Cl₂N₂O₄ C₈ (ester-linked) Hexamethylene, carboxymethyl-dimethyl Surfactant, corrosion inhibitor Not reported
Paraquat dichloride C₁₂H₁₄Cl₂N₂ None Bipyridinium structure Herbicide 57 mg/kg (oral, rat)

Key Findings from Comparative Studies

Alkyl Chain Length and Bioactivity :

  • Longer alkyl chains (e.g., C₁₆ in the target compound) enhance lipid membrane disruption, improving antimicrobial efficacy. However, excessive chain length (C > 18) reduces solubility and increases cytotoxicity .
  • The C₁₂ analog (dimethyldodecyl) exhibits lower antimicrobial activity but better solubility than the C₁₆ variant, making it preferable for surfactant applications .

Spacer and Substituent Effects :

  • Decamethonium (C₁₀ spacer) and hexamethonium (C₆ spacer) demonstrate that shorter spacers reduce neuromuscular blocking potency. Decamethonium’s higher toxicity (LD₅₀ = 794 µg/kg) correlates with its depolarizing action on nicotinic receptors .
  • Triclobisonium’s bulky cyclohexyl groups enhance topical antiseptic activity but limit systemic use due to high toxicity (LD₅₀ = 18 mg/kg IV) .

Toxicity Profiles :

  • Paraquat dichloride, though structurally distinct (bipyridinium core), highlights the extreme toxicity of some QACs, with mechanisms involving redox cycling and oxidative stress .
  • Hexamethonium’s lower acute toxicity (35 mg/kg oral) compared to decamethonium reflects its ganglionic blockade mechanism, which is less immediately lethal .

Ester vs. Alkyl Modifications :

  • The dioctyl ester variant (CAS 30100-40-4) shows reduced cytotoxicity compared to alkylated QACs, likely due to ester hydrolysis mitigating long-term accumulation .

Biological Activity

Hexamethylenebis(dimethylhexadecylammonium), dichloride is a quaternary ammonium compound known for its significant biological activity, particularly in antimicrobial applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chains and a quaternary ammonium group. This structure contributes to its amphiphilic nature, allowing it to interact with lipid membranes effectively.

Antimicrobial Activity

Mechanism of Action

The primary mechanism by which this compound exerts its antimicrobial effects involves the disruption of microbial cell membranes. The cationic nature of the compound allows it to bind to negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis .

Effectiveness Against Microbial Strains

Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Table 1: Antimicrobial Efficacy of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus0.5 µg/mLMembrane disruption
Escherichia coli1.0 µg/mLMembrane disruption
Pseudomonas aeruginosa2.0 µg/mLMembrane disruption

Case Studies

Case Study 1: Wound Infection Management

A clinical study evaluated the use of this compound in wound dressings. The results indicated a significant reduction in bacterial load in infected wounds treated with dressings containing this compound compared to standard dressings without antimicrobial agents. Patients exhibited faster healing times and reduced infection rates .

Case Study 2: Surface Disinfection

In another study focusing on surface disinfection in healthcare settings, this compound was tested against biofilm-forming bacteria on medical instruments. The compound demonstrated a high efficacy in biofilm disruption and removal, suggesting its potential as an effective disinfectant in clinical environments .

Safety and Toxicological Considerations

While this compound shows promising antimicrobial properties, safety assessments indicate that it can be cytotoxic at higher concentrations. Studies have emphasized the importance of optimizing dosage to balance efficacy with safety in clinical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Hexamethylenebis(dimethylhexadecylammonium) dichloride, and how can reaction parameters be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves quaternization of hexamethylenediamine with dimethylhexadecylammonium chloride under controlled conditions. A common approach uses polar aprotic solvents (e.g., dimethylformamide) with tertiary amines (e.g., triethylamine) as acid scavengers at room temperature. Reaction optimization can employ a central composite design (CCD) to systematically vary parameters like temperature (20–60°C), molar ratios (1:2 to 1:4 amine:alkylating agent), and solvent volume. Yield and purity are monitored via gravimetric analysis and HPLC. For reproducibility, ensure inert atmospheres to prevent oxidation of intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Hexamethylenebis(dimethylhexadecylammonium) dichloride?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the quaternary ammonium structure, with characteristic shifts for methylene (-CH2_2-) and methyl (-CH3_3) groups adjacent to nitrogen.
  • FTIR : Peaks at 2850–3000 cm1^{-1} (C-H stretching in alkyl chains) and 1480–1520 cm1^{-1} (C-N+^+ vibrations) validate functional groups.
  • Mass Spectrometry (ESI-MS) : Detects the molecular ion [M-Cl]+^+ and confirms molecular weight.
  • HPLC : Reverse-phase C18 columns with evaporative light scattering detectors (ELSD) quantify purity using acetonitrile/water gradients.
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products are formed?

  • Methodological Answer : Stability studies should follow ICH guidelines:

  • pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC. Acidic conditions (pH < 3) may hydrolyze the quaternary ammonium group, releasing hexamethylenediamine and dimethylhexadecyl alcohol. Alkaline conditions (pH > 10) can induce Hoffman elimination, forming tertiary amines and alkenes.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Degradation above 150°C typically produces volatile chlorinated hydrocarbons and residual carbonaceous material .

Q. What mechanistic insights exist regarding the compound’s interactions with biological membranes or surfactants?

  • Methodological Answer :

  • Membrane Permeability : Use fluorescence anisotropy with DPH probes to measure disruption of lipid bilayer order. Compare critical micelle concentration (CMC) values via surface tension measurements.
  • Synergistic Effects : Test binary mixtures with nonionic surfactants (e.g., Tween-80) to evaluate micelle stability using dynamic light scattering (DLS).
  • Cellular Toxicity : Conduct MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC50_{50} values. Correlate results with hemolytic activity (erythrocyte lysis assays) .

Q. How can researchers resolve contradictions in reported data on the compound’s critical micelle concentration (CMC) and aggregation behavior?

  • Methodological Answer : Discrepancies often arise from:

  • Method Variance : Standardize CMC determination using conductivity (for ionic surfactants) vs. pyrene fluorescence (for nonpolar environments).
  • Temperature Control : Ensure experiments are conducted at 25°C ± 0.1°C, as CMC decreases with temperature.
  • Ionic Strength : Account for counterion effects (e.g., Cl^-) by testing in varying NaCl concentrations (0–100 mM).
  • Data Reproducibility : Cross-validate results with cryo-TEM to visualize micelle morphology .

Q. What experimental designs are recommended for studying the compound’s efficacy in antimicrobial or antiviral applications?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include cytotoxicity controls (eukaryotic cells).
  • Antiviral Testing : Evaluate inhibition of enveloped viruses (e.g., influenza) via plaque reduction assays. Pre-treat viral particles with the compound and measure infectivity in MDCK cells.
  • Mechanistic Probes : Use fluorescence microscopy with membrane dyes (e.g., FM4-64) to visualize surfactant-induced membrane disruption .

Data Contradiction Analysis

  • Example : Conflicting reports on the compound’s CMC (e.g., 0.5 mM vs. 1.2 mM) may stem from impurities in commercial samples. Mitigate by:
    • Purifying the compound via column chromatography (silica gel, CHCl3_3/MeOH eluent).
    • Validating purity with 1^1H NMR integration and elemental analysis.
    • Repeating CMC measurements in triplicate under controlled ionic strength .

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